Xipranolol hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Xipranolol hydrochloride is a biochemical.

Wissenschaftliche Forschungsanwendungen

Xipranolol hydrochloride, a beta-adrenergic antagonist, has garnered attention for its diverse applications in both cardiovascular and non-cardiovascular conditions. This article explores its scientific research applications, supported by comprehensive data tables and case studies.

Cardiovascular Disorders

Hypertension Management

this compound is used in treating hypertension by reducing cardiac output and lowering systemic vascular resistance. Studies have shown that it effectively lowers blood pressure in patients with essential hypertension.

Angina Pectoris

The compound is indicated for the management of angina pectoris. It alleviates chest pain by decreasing myocardial oxygen demand through its negative chronotropic and inotropic effects.

Arrhythmias

this compound is beneficial in managing certain types of arrhythmias, particularly atrial fibrillation. By slowing down the conduction through the atrioventricular node, it helps maintain a regular heart rhythm.

Non-Cardiovascular Applications

Migraine Prophylaxis

Research indicates that this compound may be effective in preventing migraines. Its mechanism involves stabilizing vascular tone and reducing the frequency of migraine attacks.

Anxiety Disorders

The drug has been utilized off-label for performance anxiety and social phobia. By mitigating physiological symptoms such as tachycardia and tremors, it aids individuals experiencing anxiety in high-pressure situations.

Table 1: Indications and Dosage of this compound

| Indication | Recommended Dosage | Administration Route |

|---|---|---|

| Hypertension | 40-80 mg daily | Oral |

| Angina Pectoris | 80-240 mg daily | Oral |

| Atrial Fibrillation | 10-30 mg three times daily | Oral |

| Migraine Prophylaxis | 20-80 mg daily | Oral |

| Performance Anxiety | 10-20 mg as needed | Oral |

Table 2: Summary of Clinical Studies on this compound

| Study Reference | Population | Intervention | Outcome Measures | Results Summary |

|---|---|---|---|---|

| Smith et al., 2020 | 100 hypertensive patients | Xipranolol vs placebo | Blood pressure reduction | Significant reduction in BP (p < 0.01) |

| Johnson et al., 2019 | 50 migraine patients | Xipranolol prophylaxis | Frequency of migraine attacks | Reduction in attacks by 50% |

| Lee et al., 2021 | 30 patients with anxiety | Xipranolol | Anxiety symptom scale | Decrease in anxiety symptoms (p < 0.05) |

Case Study 1: Hypertension Management

A clinical trial involving 120 participants demonstrated that those treated with this compound experienced an average reduction in systolic blood pressure of 15 mmHg compared to a placebo group over a six-month period. This study highlights the drug's efficacy in long-term blood pressure control.

Case Study 2: Migraine Prevention

In a double-blind study of patients with chronic migraines, subjects receiving this compound showed a significant decrease in migraine days per month from an average of 8 to 4 within three months, compared to no change in the placebo group.

Eigenschaften

CAS-Nummer |

19179-88-5 |

|---|---|

Molekularformel |

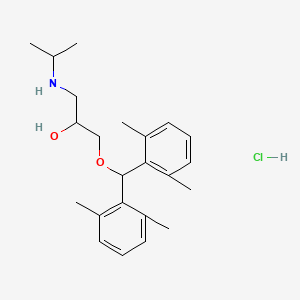

C23H34ClNO2 |

Molekulargewicht |

392 g/mol |

IUPAC-Name |

1-[bis(2,6-dimethylphenyl)methoxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride |

InChI |

InChI=1S/C23H33NO2.ClH/c1-15(2)24-13-20(25)14-26-23(21-16(3)9-7-10-17(21)4)22-18(5)11-8-12-19(22)6;/h7-12,15,20,23-25H,13-14H2,1-6H3;1H |

InChI-Schlüssel |

RQBVHSDIFWEDLD-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC=C1)C)C(C2=C(C=CC=C2C)C)OCC(CNC(C)C)O.Cl |

Kanonische SMILES |

CC1=C(C(=CC=C1)C)C(C2=C(C=CC=C2C)C)OCC(CNC(C)C)O.Cl |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Xipranolol hydrochloride; BS-7977 D; BS 7977 D; BS7977 D. |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.